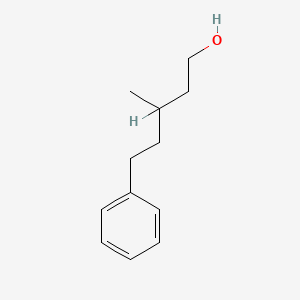
3-Methyl-5-phenylpentan-1-ol
Overview
Description
3-Methyl-5-phenylpentan-1-ol, also known as 3-Methyl-5-phenyl-1-pentanol or γ-Methylbenzenepentanol, is a compound with the molecular formula C12H18O . It is a colorless liquid with a long-lasting diffusive, fresh, floral, rose odor .
Synthesis Analysis
The alcohol is prepared by hydrogenation of tetrahydro-4-methylene-5-phenylpyran, which is obtained by cyclocondensation of benzaldehyde with 3-methyl-3-buten-l-ol in the presence of p-toluenesulfonic acid . Another synthesis method involves the reaction of 400g of benzaldehyde and 400g of tert-butylbenzene in the presence of 1g of iron(II) sulfate .Molecular Structure Analysis
The molecular structure of 3-Methyl-5-phenylpentan-1-ol is based on structures generated from information available in ECHA’s databases . The molecular weight of the compound is 178.28 .Physical And Chemical Properties Analysis
3-Methyl-5-phenylpentan-1-ol is a colorless liquid with a boiling point of 86–91 °C at 0.013 kPa, a density of 0.960–0.964 at 20 °C, and a refractive index of 1.511–1.514 at 20 °C . It has a flash point of 102 °C and a specific gravity of 0.96 at 20 °C .Scientific Research Applications
Synthesis and Chemical Properties
- 3-Methyl-5-phenylpentan-1-ol has been explored in the synthesis of differentially protected chiral triols and related compounds, confirming the absolute configuration of naturally occurring substances like fungus pigments (Burns, Gill, & Saubern, 1997).
- Research on the acid-catalyzed cyclialkylation of arylpentanols, including derivatives of 3-methyl-5-phenylpentan-1-ol, provides insights into chemical rearrangements and the formation of indene derivatives (Giovannini & Pasquier, 2002).
Applications in Fragrance and Flavor Industry
- 3-Methyl-5-phenylpentan-1-ol is noted for its role in the fragrance industry. It belongs to a class of Aryl Alkyl Alcohols used in various fragrance formulations (Scognamiglio, Jones, Letizia, & Api, 2012).
Materials Science and Polymer Research
- The compound has been utilized in the study of viscous liquids and the glass transition, contributing to understanding the behavior of nonrigid molecules in different states (Johari & Goldstein, 1971).
- In materials science, derivatives of 3-Methyl-5-phenylpentan-1-ol have been synthesized for potential use in various applications, including in polymer research (Ling, 2011).
Catalysis and Chemical Reactions
- Studies have been conducted on the catalytic conversions of compounds similar to 3-Methyl-5-phenylpentan-1-ol, offering insights into reaction mechanisms like dealkylation and dehydrocyclization (Dimitrov & Ignatiev, 1967).
- Research on the synthesis of pentan-1-ol derivatives, including 3-Methyl-5-phenylpentan-1-ol, has provided new methods for producing pheromone analogs, demonstrating the compound's relevance in chemical synthesis (Sultanov, Khafizov, Khafizov, & Ozden, 2019).
Computational Chemistry and Molecular Modeling
- The compound has been subject to theoretical considerations in studies involving preferred conformations of alkyl/phenyl compounds, aiding in the understanding of molecular interactions and stability (HirotaMinoru et al., 1981).
Safety And Hazards
Future Directions
3-Methyl-5-phenylpentan-1-ol is commonly used in the fragrance industry due to its long-lasting rose-like scent . It is widely used in high-end daily fragrances, personal care, and household care products . As such, future research and development may focus on optimizing its synthesis and expanding its applications in these areas.
properties
IUPAC Name |
3-methyl-5-phenylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-11(9-10-13)7-8-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYRENDGHPGWKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044822 | |
| Record name | 3-Methyl-5-phenylpentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid | |
| Record name | Benzenepentanol, .gamma.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
3-Methyl-5-phenylpentan-1-ol | |
CAS RN |
55066-48-3 | |
| Record name | 3-Methyl-5-phenyl-1-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55066-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepentanol, gamma-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055066483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepentanol, .gamma.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methyl-5-phenylpentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-5-phenylpentanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.038 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLISOHEXANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M56178H183 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-morpholinylazo)phenyl]acetamide](/img/structure/B1219135.png)
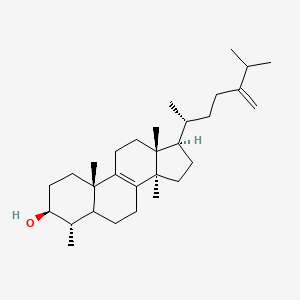
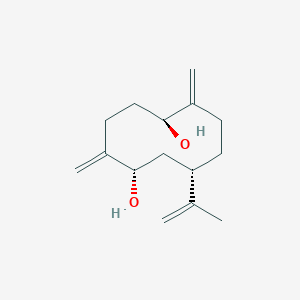
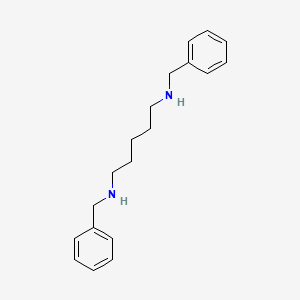
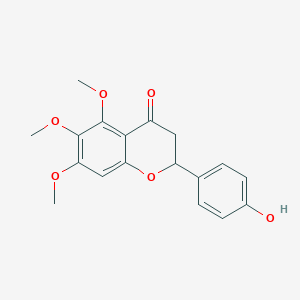
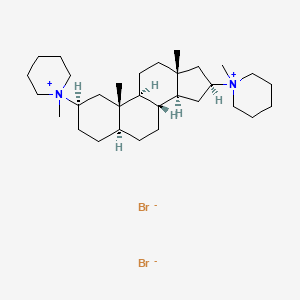
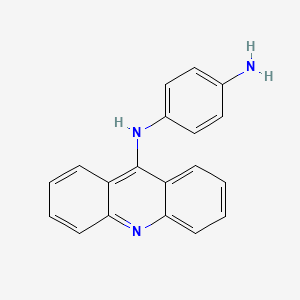
![7,10-Dimethylbenzo[a]pyrene](/img/structure/B1219146.png)
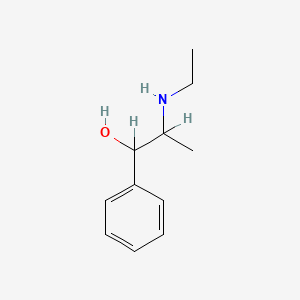
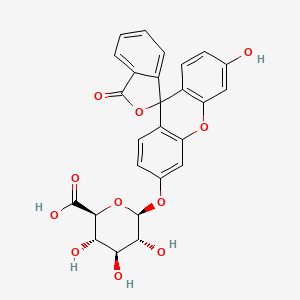
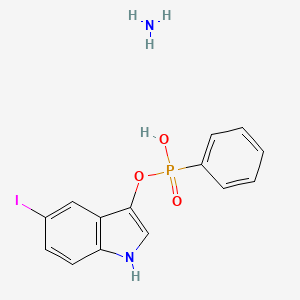
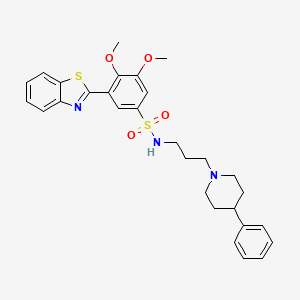
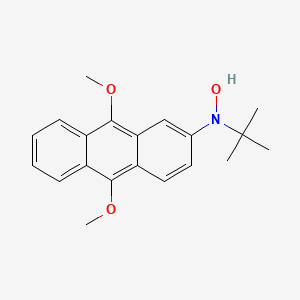
![N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]acetamide](/img/structure/B1219158.png)